Pregnanetriol 3a-O-b-D-glucuronide

Catalog No.
S868680
CAS No.
74915-85-8
M.F
C27H44O9
M. Wt
512.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pregnanetriol 3a-O-b-D-glucuronide

CAS Number

74915-85-8

Product Name

Pregnanetriol 3a-O-b-D-glucuronide

IUPAC Name

(2S,3S,4R,5R,6R)-3,4,5-trihydroxy-6-[[(10S,13S,17R)-17-hydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid

Molecular Formula

C27H44O9

Molecular Weight

512.6 g/mol

InChI

InChI=1S/C27H44O9/c1-13(28)27(34)11-8-18-16-5-4-14-12-15(6-9-25(14,2)17(16)7-10-26(18,27)3)35-24-21(31)19(29)20(30)22(36-24)23(32)33/h13-22,24,28-31,34H,4-12H2,1-3H3,(H,32,33)/t13-,14?,15?,16?,17?,18?,19+,20-,21+,22-,24+,25-,26-,27-/m0/s1

InChI Key

DUXHVCKABSGLJH-OPVTUZOVSA-N

SMILES

CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C)O)O

Synonyms

(3α,5β,20S)-17,20-Dihydroxypregnan-3-yl β-D-Glucopyranosiduronic Acid; 17,20α-Dihydroxy-5β-pregnan-3α-yl, β-D-Glucopyranosiduronic Acid;

Canonical SMILES

CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C)O)O

Isomeric SMILES

C[C@@H]([C@]1(CCC2[C@@]1(CCC3C2CCC4[C@@]3(CCC(C4)O[C@H]5[C@@H]([C@@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C)O)O

Fetal Wellbeing:

P3G levels in maternal urine can be used to assess fetal wellbeing during pregnancy. Studies have shown that a significant decrease in P3G concentration might be associated with an increased risk of intrauterine growth restriction (IUGR), a condition where the fetus fails to grow at an expected rate []. However, P3G levels alone are not diagnostic and should be interpreted in conjunction with other clinical parameters.

Monitoring Fetal Maturation:

P3G excretion patterns can also provide insights into fetal lung maturation. During pregnancy, the fetal lungs produce increasing amounts of surfactant, a substance essential for breathing after birth. P3G is a precursor for surfactant synthesis, and its levels tend to rise as the fetus nears term []. Measuring P3G levels can help healthcare providers assess fetal lung maturity and predict potential complications during delivery.

Investigating Steroid Metabolism Disorders:

P3G measurement is valuable in diagnosing congenital adrenal hyperplasia (CAH), a group of inherited disorders affecting adrenal gland function. In some forms of CAH, the body has difficulty converting progesterone to cortisol, leading to abnormal P3G levels []. By analyzing P3G concentrations, researchers can gain insights into steroidogenic pathways and diagnose CAH in newborns.

Studying Testicular Function:

P3G can also be used as a marker for testicular function in males. The testes produce small amounts of progesterone, and P3G is a downstream metabolite. Studies suggest that P3G levels might correlate with testosterone production and may be helpful in evaluating certain testicular disorders [].

Dope Testing:

P3G serves as a secondary marker in some anabolic steroid testing programs. Certain synthetic anabolic steroids can be metabolized into compounds that resemble P3G. By analyzing P3G levels along with other parameters, anti-doping agencies can help detect the use of performance-enhancing drugs [].

Molecular Structure Analysis

Preg3UL is a complex molecule with a steroid core structure (pregnane) containing three hydroxyl groups (triol) at positions 3, 17, and 20. A glucuronic acid moiety is attached to the 3α position via a β-glycosidic bond []. This structure plays a crucial role in its biological function:

  • The steroid core allows interaction with specific receptors in the body.
  • The hydroxyl groups contribute to its polarity and water solubility, facilitating excretion.
  • The glucuronic acid conjugation enhances its water solubility and aids in its removal from the body through urine [].

Chemical Reactions Analysis

Synthesis

While the specific synthesis of Preg3UL is not widely reported in scientific literature, it is likely formed through the conjugation of pregnanetriol with glucuronic acid by uridine diphosphate-glucuronosyltransferase (UDPGT) enzymes in the liver and other tissues [].

Decomposition

Limited information exists on the specific decomposition pathways of Preg3UL. However, as a conjugate, it might undergo hydrolysis by β-glucuronidases, releasing pregnanetriol and glucuronic acid [].

XLogP3

2.4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

512.29853298 g/mol

Monoisotopic Mass

512.29853298 g/mol

Heavy Atom Count

36

Dates

Modify: 2024-04-15

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